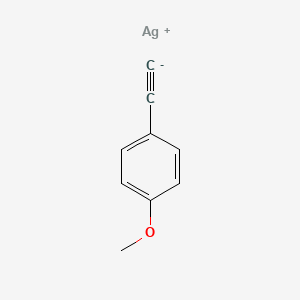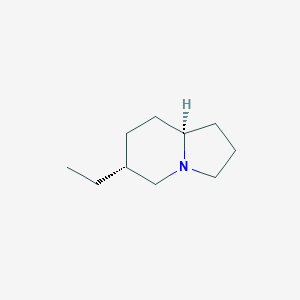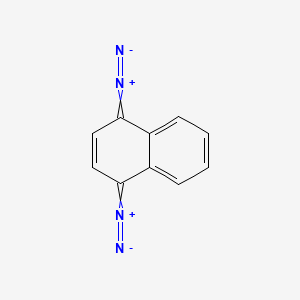
1,4-Bis(diazo)-1,4-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(diazo)-1,4-dihydronaphthalene is an organic compound characterized by the presence of two diazo groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(diazo)-1,4-dihydronaphthalene can be synthesized through the diazotization of 1,4-diaminonaphthalene. The process involves the following steps:
Diazotization Reaction: 1,4-diaminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable nucleophile to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazotization processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(diazo)-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of the diazo groups can yield hydrazine derivatives.
Substitution: The diazo groups can participate in substitution reactions with nucleophiles, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the diazo groups under mild conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
Applications De Recherche Scientifique
1,4-Bis(diazo)-1,4-dihydronaphthalene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 1,4-Bis(diazo)-1,4-dihydronaphthalene involves the reactivity of the diazo groups. These groups can undergo various transformations, such as:
Electrophilic Attack: The diazo groups can act as electrophiles, reacting with nucleophiles to form new bonds.
Radical Formation: Under certain conditions, the diazo groups can generate radicals, leading to radical-mediated reactions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminonaphthalene: The precursor for the synthesis of 1,4-Bis(diazo)-1,4-dihydronaphthalene.
1,4-Naphthoquinone: An oxidation product of this compound.
1,4-Dihydronaphthalene: A reduced form of naphthalene with similar structural features.
Uniqueness
This compound is unique due to the presence of two diazo groups, which impart distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
113656-99-8 |
|---|---|
Formule moléculaire |
C10H6N4 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
1,4-didiazonaphthalene |
InChI |
InChI=1S/C10H6N4/c11-13-9-5-6-10(14-12)8-4-2-1-3-7(8)9/h1-6H |
Clé InChI |
DJYYDGBGLCYSDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=[N+]=[N-])C=CC(=[N+]=[N-])C2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


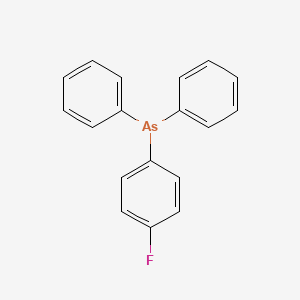


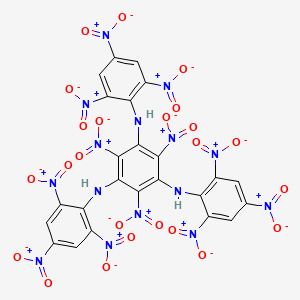
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)

![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
